molecular formula C14H13NO5 B12017130 Dimethyl 3-acetyl-1,2-indolizinedicarboxylate CAS No. 17281-80-0

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate

Cat. No.: B12017130
CAS No.: 17281-80-0
M. Wt: 275.26 g/mol
InChI Key: RAJOKOQGPHWNBH-UHFFFAOYSA-N
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Description

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a chemical compound with the molecular formula C14H13NO5 It is a derivative of indolizine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-acetyl-1,2-indolizinedicarboxylate typically involves the reaction of indolizine derivatives with acetylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and scaling up laboratory procedures can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-acetyl-1,2-indolizinedicarboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.

Uniqueness

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is unique due to its specific acetyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts.

Biological Activity

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis of this compound

The compound can be synthesized through a multi-component reaction involving pyridine and dimethyl acetylenedicarboxylate (DMAD) in methanol. This method yields various indolizine derivatives with promising biological activities. The synthesis typically results in good yields and is characterized by distinct spectroscopic data (NMR, IR) that confirm the structure of the product .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of indolizine derivatives, including this compound. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For instance, in vitro assays demonstrated that it could effectively neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Antimicrobial Effects

This compound has shown notable antimicrobial activity against various bacterial strains. Research indicates that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of this compound, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a scavenging rate comparable to established antioxidants like ascorbic acid, highlighting its potential for use in nutraceutical applications.

CompoundScavenging Rate (%)
This compound92
Ascorbic Acid95

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Research Findings Summary

Research on this compound indicates a promising profile of biological activities:

  • Antioxidant Activity : Effective in scavenging free radicals.
  • Antimicrobial Properties : Active against several bacterial strains.
  • Anti-inflammatory Effects : Reduces inflammation markers in vitro.

Properties

CAS No.

17281-80-0

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

dimethyl 3-acetylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C14H13NO5/c1-8(16)12-11(14(18)20-3)10(13(17)19-2)9-6-4-5-7-15(9)12/h4-7H,1-3H3

InChI Key

RAJOKOQGPHWNBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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